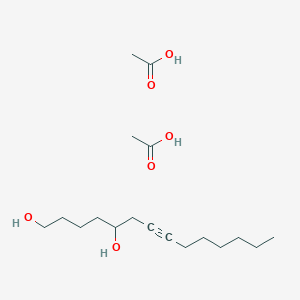
Acetic acid;tetradec-7-yne-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H28O3. It is a derivative of acetic acid and tetradec-7-yne-1,5-diol, combining the properties of both components. This compound is of interest due to its unique structure, which includes both an alkyne and a diol functional group, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-7-yne-1,5-diol typically involves the reaction of tetradec-7-yne-1,5-diol with acetic acid under specific conditions. One common method is the esterification reaction, where the hydroxyl groups of tetradec-7-yne-1,5-diol react with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tetradec-7-yne-1,5-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Acetic acid;tetradec-7-yne-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;tetradec-7-yne-1,5-diol depends on its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetradec-7-yne-1,5-diol: Shares the diol and alkyne functional groups but lacks the acetic acid moiety.
Acetic acid;hexadec-7-yne-1,5-diol: Similar structure with a longer carbon chain.
Acetic acid;octadec-7-yne-1,5-diol: Another similar compound with an even longer carbon chain.
Uniqueness
Acetic acid;tetradec-7-yne-1,5-diol is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
645615-03-8 |
|---|---|
Fórmula molecular |
C18H34O6 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
acetic acid;tetradec-7-yne-1,5-diol |
InChI |
InChI=1S/C14H26O2.2C2H4O2/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15;2*1-2(3)4/h14-16H,2-6,9-13H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
XXJWGPVSFBDNGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCC(CCCCO)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


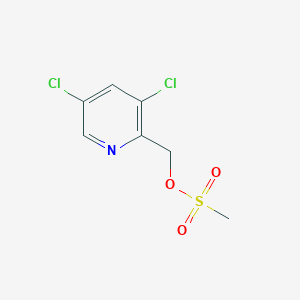
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
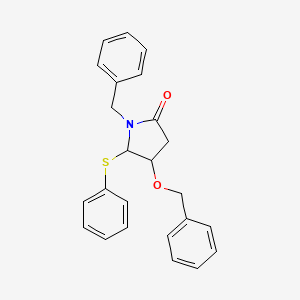
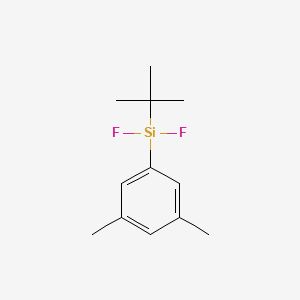

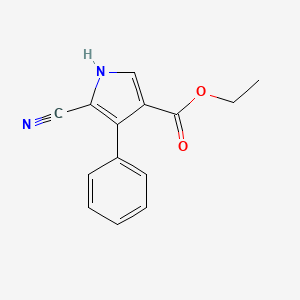

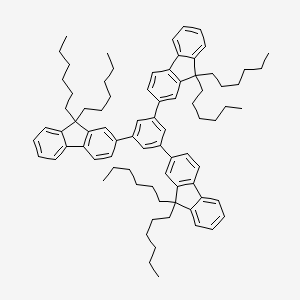

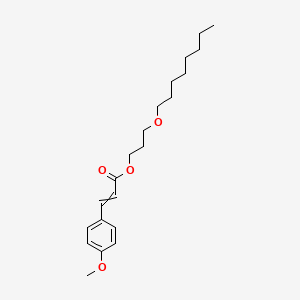
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
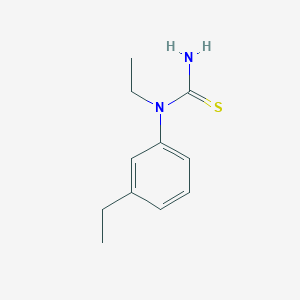
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
